1-Benzothiophen-3(2H)-one

Description

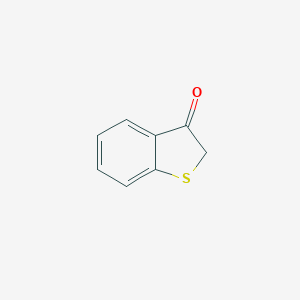

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHAJDDBRUOZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450750 | |

| Record name | 1-BENZOTHIOPHEN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-03-0 | |

| Record name | Benzo[b]thiophen-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-BENZOTHIOPHEN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzothiophen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzothiophen-3(2H)-one: A Privileged Scaffold in Medicinal Chemistry

Introduction: Unveiling a Core Heterocycle in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for biological activity across a spectrum of therapeutic targets. 1-Benzothiophen-3(2H)-one, a bicyclic aromatic heterocycle, stands as a prominent member of this esteemed class. Its unique structural and electronic properties render it a versatile building block in the synthesis of a diverse array of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a particular focus on its applications in modern drug development for an audience of researchers, scientists, and drug development professionals.

The benzothiophene core, a fusion of a benzene and a thiophene ring, is a cornerstone in the design of numerous pharmaceuticals.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][4] this compound, specifically, serves as a crucial intermediate, offering reactive sites that allow for strategic molecular elaboration and the exploration of structure-activity relationships (SAR).[1] This guide will delve into the fundamental chemistry of this compound, providing both theoretical understanding and practical insights for its effective utilization in the research and development of novel therapeutics.

I. Chemical Structure and Physicochemical Properties

This compound, also known by synonyms such as Thioindoxyl and Benzo[b]thiophen-3(2H)-one, is a solid at room temperature.[5] Its core structure consists of a benzene ring fused to a thiophene ring, with a ketone functional group at the 3-position of the thiophene moiety.[5]

Key Identifiers and Molecular Characteristics

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 130-03-0 | [1][3] |

| Molecular Formula | C₈H₆OS | [1][3] |

| Molecular Weight | 150.2 g/mol | [1][3] |

| Canonical SMILES | C1=CC=C2C(=C1)SCC2=O | [5] |

| InChI Key | ADHAJDDBRUOZHJ-UHFFFAOYSA-N | [5] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 230 °C | [6] |

| Boiling Point | 129-130 °C at 3 Torr | [6] |

| Appearance | Solid | [5] |

| Solubility | Soluble in organic solvents | [5] |

II. Synthesis of the this compound Core

The construction of the this compound scaffold is a critical first step for its utilization in further synthetic elaborations. A common and effective method involves the intramolecular cyclization of a substituted benzoic acid derivative.

Experimental Protocol: Synthesis from 2-Mercaptobenzoic Acid

A robust one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols, which exist in tautomeric equilibrium with this compound derivatives, proceeds from 2-mercaptobenzoic acid and appropriately substituted aryl bromomethyl ketones.[7] The following protocol is adapted from established literature procedures.[7]

Materials:

-

2-Mercaptobenzoic acid

-

Aryl bromomethyl ketone

-

Triethylamine

-

Dimethylformamide (DMF)

-

Ice-cold water

-

2 N Hydrochloric acid

Procedure:

-

To a stirred solution of 2-mercaptobenzoic acid (1 mmol) and the desired aryl bromomethyl ketone (1.2 mmol) in 5 mL of DMF, add triethylamine (1 mL).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 30 mL of ice-cold water.

-

Adjust the pH of the aqueous mixture to approximately 7 using a 2 N solution of hydrochloric acid.

-

The resulting precipitate of the 2-aroylbenzo[b]thiophen-3-ol is collected by filtration using a Buchner funnel.

-

Wash the collected solid with cold water and dry.

Causality of Experimental Choices:

-

Triethylamine: Acts as a base to deprotonate the carboxylic acid and thiol groups of 2-mercaptobenzoic acid, facilitating the nucleophilic attack on the aryl bromomethyl ketone.

-

DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Acidification: Neutralization of the reaction mixture protonates the phenoxide intermediate, leading to the precipitation of the final product.

Reaction Mechanism

The reaction proceeds through an initial Sₙ2-type nucleophilic attack of the sulfhydryl group of 2-mercaptobenzoic acid on the bromomethyl ketone. This is followed by an intramolecular cyclization to furnish the final product.[7]

Caption: Synthesis of 2-Aroylbenzo[b]thiophen-3-ols.

III. Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in subsequent reactions. The following are typical spectroscopic data for the parent compound.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons at the 2-position will appear as a singlet further upfield. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the eight carbon atoms in distinct chemical environments. The carbonyl carbon will have a characteristic downfield shift (around δ 190-200 ppm). The aromatic carbons will appear in the δ 120-140 ppm region, while the methylene carbon will be observed at a higher field. |

| Infrared (IR) Spectroscopy | The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (150.2 m/z). Fragmentation patterns often involve the loss of CO and other small molecules, providing further structural confirmation.[8][9] |

IV. Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around the ketone functional group and the adjacent active methylene group. These sites provide a gateway for a variety of chemical transformations, making it a valuable scaffold for generating molecular diversity in drug discovery campaigns.

Knoevenagel Condensation

The active methylene group at the 2-position is particularly susceptible to condensation reactions with aldehydes and ketones in the presence of a base, a classic example being the Knoevenagel condensation.[10][11][12] This reaction is a powerful tool for creating carbon-carbon double bonds and introducing new substituents.

Reaction Mechanism:

Caption: Knoevenagel Condensation of this compound.

Synthesis of Thioindigo Dyes

This compound is a key precursor in the synthesis of thioindigo dyes. The synthesis involves the oxidative coupling of two molecules of this compound.[7]

Applications in Medicinal Chemistry

The this compound scaffold has been exploited in the development of a variety of therapeutic agents.

-

Anticancer Agents: Derivatives of benzothiophene have shown significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and apoptosis induction.[1][4]

-

Anti-inflammatory Agents: The benzothiophene nucleus has been incorporated into molecules designed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), offering a promising strategy for the development of potent anti-inflammatory drugs with potentially reduced side effects.

-

Antimicrobial and Antifungal Agents: Numerous benzothiophene derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[12][13]

-

Antidiabetic Agents: The benzothiophene scaffold is present in some compounds developed for the treatment of diabetes.[4]

V. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound.

VI. Conclusion

This compound is a molecule of significant importance in the field of organic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its ketone and active methylene groups, makes it an invaluable building block for the creation of complex molecular architectures. The proven track record of the benzothiophene scaffold in a multitude of clinically relevant drugs underscores the continued potential of this compound as a starting point for the discovery and development of the next generation of therapeutic agents. This guide has provided a foundational understanding of this key heterocycle, intended to empower researchers and scientists to effectively harness its potential in their drug discovery endeavors.

References

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

-

An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. Semantic Scholar. [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]

-

Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Benzo[b]thiophen-3(2H)-one 1,1-dioxide - a versatile reagent in the synthesis of spiroheterocycles. ResearchGate. [Link]

-

Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

-

Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidin-5-ones). MDPI. [Link]

-

Knoevenagel condensation. YouTube. [Link]

-

Synthesis, characterization of novel benzothiophene. MJM. [Link]

-

Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. PubMed. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

- CN1178233A - Method for synthesis of thioindigo dyes.

-

Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. National Institutes of Health. [Link]

-

Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. ResearchGate. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1178233A - Method for synthesis of thioindigo dyes - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. malayajournal.org [malayajournal.org]

Thioindoxyl (CAS 130-03-0): A Comprehensive Technical Guide for Advanced Research and Development

This in-depth technical guide provides a comprehensive overview of Thioindoxyl (Benzo[b]thiophen-3(2H)-one), a pivotal heterocyclic ketone for researchers, medicinal chemists, and professionals in drug development. This document delves into the core physicochemical properties, synthesis methodologies, reactivity, and burgeoning applications of this versatile molecule, with a focus on providing actionable insights and robust protocols.

Introduction: The Significance of the Thioindoxyl Scaffold

Thioindoxyl, a sulfur-containing heterocyclic compound, is structurally characterized by a fused benzene and thiophene ring system with a ketone group at the 3-position.[1] This scaffold is of significant interest due to its unique electronic properties and its role as a key building block in the synthesis of more complex molecules.[1] While the broader class of benzothiophenes is well-established in medicinal chemistry for a range of biological activities including antimicrobial, anti-cancer, and anti-inflammatory properties, Thioindoxyl itself serves as a crucial intermediate, particularly in the burgeoning field of molecular photoswitches.[2] Its structural relationship to indigo and thioindigo dyes has paved the way for its use in creating photoresponsive materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Thioindoxyl is fundamental for its application in synthesis and materials science.

Table 1: Physicochemical Properties of Thioindoxyl (CAS 130-03-0)

| Property | Value | Source |

| Molecular Formula | C₈H₆OS | [1] |

| Molecular Weight | 150.20 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 71 °C | Not explicitly found in search results |

| Boiling Point | 135-137 °C at 11 mmHg | Not explicitly found in search results |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic Characterization:

The structural integrity of synthesized Thioindoxyl should be confirmed by standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of Thioindoxyl is expected to show characteristic signals for the aromatic protons on the benzene ring and the methylene protons adjacent to the carbonyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the methylene carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum of Thioindoxyl is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Additional peaks will be present for the aromatic C-H and C=C stretching vibrations.

Synthesis of Thioindoxyl: Established Methodologies

Several synthetic routes to the Thioindoxyl core have been established, offering flexibility in terms of starting materials and reaction conditions.

Intramolecular Friedel-Crafts Acylation

One of the most common and efficient methods for the synthesis of Thioindoxyl is the intramolecular Friedel-Crafts acylation of (phenylthio)acetic acid or its corresponding acid chloride.[3][4] This reaction involves the cyclization of the aromatic ring onto the acyl group, typically promoted by a Lewis acid or a strong protic acid.

Experimental Protocol: Synthesis of Thioindoxyl via Intramolecular Friedel-Crafts Acylation of (Phenylthio)acetic acid

Materials:

-

(Phenylthio)acetic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of (phenylthio)acetic acid (1 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight) or Eaton's reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure Thioindoxyl.

Causality in Experimental Choices:

-

Choice of Acid Catalyst: Polyphosphoric acid and Eaton's reagent are effective dehydrating and cyclizing agents for this transformation. Eaton's reagent is often preferred for its higher reactivity and milder reaction conditions.

-

Temperature Control: The initial addition of the acid at 0 °C helps to control the exothermic nature of the reaction.

-

Aqueous Work-up: The quenching with ice water is to hydrolyze the excess acid and precipitate the product. The sodium bicarbonate wash is crucial to neutralize any remaining acid.

Friedländer Synthesis

The Friedländer synthesis offers an alternative route to substituted Thioindoxyl derivatives, though it is more commonly associated with quinoline synthesis.[3][5][6] This method involves the condensation of a 2-aminothiophenol derivative with a β-ketoester or a similar compound with an α-methylene group.

Diagram 1: Key Synthetic Routes to Thioindoxyl

Caption: Major synthetic pathways to the Thioindoxyl core.

Reactivity and Mechanistic Insights

The reactivity of Thioindoxyl is primarily centered around the carbonyl group, the adjacent active methylene group, and the aromatic ring.

Reactions at the Active Methylene Group

The methylene group at the 2-position is activated by the adjacent carbonyl and sulfur atom, making it susceptible to condensation reactions. A prime example is the Knoevenagel-type condensation with aldehydes and ketones. A particularly important reaction is the condensation with nitrosobenzene derivatives to form iminothioindoxyls (ITIs), which are a class of molecular photoswitches.[7][8]

Diagram 2: Reactivity of the Thioindoxyl Core

Caption: Reactivity map of the Thioindoxyl scaffold.

Tautomerism

Thioindoxyl can exist in keto-enol tautomeric forms, with the keto form (Benzo[b]thiophen-3(2H)-one) being the more stable tautomer. The enol form, 3-hydroxybenzo[b]thiophene, can be trapped or participate in reactions under specific conditions.

Applications in Research and Drug Development

The Thioindoxyl core is a valuable platform for the development of functional molecules and potential therapeutic agents.

Molecular Photoswitches

The most prominent application of Thioindoxyl is as a precursor to hemithioindigo (HTI) and iminothioindoxyl (ITI) photoswitches.[3][7][8] These molecules can undergo reversible isomerization upon irradiation with light of specific wavelengths, leading to changes in their absorption spectra, geometry, and other properties. This photochromism makes them attractive for applications in molecular electronics, data storage, and photopharmacology. The synthesis of ITIs involves the condensation of Thioindoxyl with substituted nitrosobenzene derivatives.[7]

Potential in Drug Discovery

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[2] While Thioindoxyl itself is primarily an intermediate, its derivatives have been explored for various biological activities. For instance, benzo[b]thiophen-3-ol derivatives have been investigated as inhibitors of human monoamine oxidase (MAO), suggesting potential applications in the treatment of neurodegenerative diseases.[5][9] The structural similarity of the benzothiophene core to endogenous molecules allows for its interaction with various biological targets.[2]

Table 2: Examples of Bioactive Benzothiophene Derivatives

| Compound Class | Biological Target/Activity | Potential Therapeutic Area | Reference |

| Benzo[b]thiophen-3-ol derivatives | Monoamine Oxidase (MAO) Inhibition | Neurodegenerative Diseases | [5][9] |

| 2- and 3-Aminobenzo[b]thiophene Derivatives | Tubulin Polymerization Inhibition | Cancer | [10] |

| Benzo[b]thiophene Acylhydrazones | Antimicrobial Activity (against MRSA) | Infectious Diseases | [11] |

| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives | 5-HT₁A Receptor Affinity | Depression and Anxiety | [12] |

Quantum Chemical Insights

Computational studies provide a deeper understanding of the electronic structure and reactivity of Thioindoxyl.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's behavior in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.[13][14] For Thioindoxyl, the HOMO is expected to be localized on the electron-rich thiophene and benzene rings, while the LUMO is likely centered on the carbonyl group, making it susceptible to nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1][6][15][16][17][18][19] For Thioindoxyl, the MEP would show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials on the aromatic protons.

Diagram 3: Conceptual Representation of Thioindoxyl's Electronic Properties

Caption: A diagram illustrating the key electronic features of Thioindoxyl.

Safety and Handling

Thioindoxyl and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Thioindoxyl is a foundational molecule with significant potential in materials science and medicinal chemistry. Its well-established synthesis and versatile reactivity make it an attractive starting point for the development of novel functional materials, particularly photoresponsive systems. Furthermore, the proven biological relevance of the benzothiophene scaffold underscores the potential of Thioindoxyl derivatives as leads in drug discovery programs. This guide provides the essential technical information for researchers to confidently and effectively utilize Thioindoxyl in their advanced research and development endeavors.

References

-

ResearchGate. (n.d.). A) Most commonly used syntheses of thioindoxyl intermediate. (a) Earliest original synthesis of Friedländer. Retrieved from [Link]

-

Feringa, B. L., et al. (n.d.). Iminothioindoxyl as a molecular photoswitch with 100 nm band separation in the visible range. Research Explorer. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Most commonly used syntheses of thioindoxyl intermediate. (a) Earliest original synthesis of Friedländer. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12. Retrieved from [Link]

-

ResearchGate. (n.d.). Iminothioindoxyl as a molecular photoswitch with 100 nm band separation in the visible range. Retrieved from [Link]

- Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511-1525.

- Szymański, W., et al. (2024). Getting a molecular grip on the half-lives of iminothioindoxyl photoswitches. Chemical Science. DOI:10.1039/D4SC01457J.

-

Beilstein Journals. (n.d.). Mycothiol synthesis by an anomerization reaction through endocyclic cleavage. Retrieved from [Link]

-

Feringa, B. L., et al. (n.d.). Iminothioindoxyl as a molecular photoswitch with 100 nm band separation in the visible range. Research Explorer. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular orbital studies (hardness, chemical potential, electro negativity and electrophilicity) of TTFs conjugated between 1,. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Retrieved from [Link]

- American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.

-

ResearchGate. (2025). An overview of benzo [b] thiophene-based medicinal chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, cytotoxicity, and QSAR analysis of X-thiophenols in rapidly dividing cells. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene. NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene. NIST WebBook. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]

-

National Institutes of Health. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzo[b]thiophene-3(2h)-one 1,1-dioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular electrostatic potential energy surface of the studied dye molecules ranges in isovalue 0.02. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO–LUMO plots and HOMO–LUMO energy gap values of all three selected molecules. Retrieved from [Link]

-

National Institutes of Health. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. PMC. Retrieved from [Link]

-

Regular Article. (2022). Computational Study of the Correlation of in-vitro Antiviral Activities Against SARS-CoV-2 with Different Theoretical Descriptors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Type of Tetranitrosyl Iron Salt: Synthesis, Structure and Antibacterial Activity of Complex [FeL'2(NO)2][FeL'L”(NO)2] with L'-thiobenzamide and L”-thiosulfate. PMC. Retrieved from [Link]

-

PubMed. (n.d.). Antimicrobial activities of spirooxindolopyrrolidine tethered dicarbonitrile heterocycles against multidrug resistant nosocomial pathogens. Retrieved from [Link]

-

PubMed. (n.d.). Cytotoxicity of artemisinin-related endoperoxides to Ehrlich ascites tumor cells. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.. Retrieved from [Link]

Sources

- 1. The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactivity toward thiols and cytotoxicity of 3-methylene-2-oxindoles, cytotoxins from indole-3-acetic acids, on activation by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Getting a molecular grip on the half-lives of iminothioindoxyl photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors [mdpi.com]

- 13. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 2,3-Dihydro-1-benzothiophen-3-one: A Core Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2,3-Dihydro-1-benzothiophen-3-one, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical role as a foundational scaffold for creating novel therapeutic agents. The narrative emphasizes the causal reasoning behind synthetic choices and the strategic importance of this molecule in modern medicinal chemistry.

Introduction: The Significance of the Benzothiophene Scaffold

2,3-Dihydro-1-benzothiophen-3-one belongs to the benzothiophene family, an important class of sulfur-containing heterocyclic compounds. Its structure consists of a benzene ring fused to a dihydro-thiophenone ring. This bicyclic system is not merely a synthetic curiosity; it is recognized in medicinal chemistry as a "privileged scaffold".[1] The inherent rigidity and specific electronic properties of the benzothiophene core make it an ideal foundation for constructing molecules that can interact with high affinity and specificity to biological targets. Its derivatives are central to numerous pharmaceuticals, underscoring the importance of understanding the parent structure discussed herein.[2][3]

Physicochemical and Structural Properties

Precise characterization is the bedrock of chemical research and drug development. While direct experimental data for the 3-one isomer is sparse in publicly accessible databases, its properties can be reliably established based on its well-characterized isomer, Benzo[b]thiophen-2(3H)-one (CAS 496-31-1), which shares the same molecular formula and core structure.[4]

| Property | Value | Source |

| Molecular Formula | C₈H₆OS | PubChem[4] |

| Molecular Weight | 150.20 g/mol | PubChem[4] |

| Exact Mass | 150.01393598 Da | PubChem[4] |

| Monoisotopic Mass | 150.01393598 Da | PubChem[4] |

| Topological Polar Surface Area | 42.4 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

Synthesis Protocol: A Modern, Metal-Free Approach

The synthesis of benzothiophene scaffolds is a cornerstone of pharmaceutical production. Historically, many methods relied on transition-metal catalysts, which, while effective, can introduce trace metal impurities that are unacceptable in active pharmaceutical ingredients (APIs). Therefore, modern organic synthesis prioritizes metal-free strategies.

One such authoritative and innovative approach involves a one-pot annulation sequence via an interrupted Pummerer reaction, which allows for the construction of the dihydrobenzothiophene core from simple aromatic precursors without metal catalysis.[5]

Experimental Protocol: Generalized Metal-Free Annulation

This protocol describes a general, self-validating system for synthesizing the (2,3-dihydro)benzothiophene core. The choice of a metal-free pathway is a critical decision rooted in pharmaceutical quality control, aiming to eliminate potential catalyst-derived toxicity from the final compound.

-

Activation of Sulfoxide (Stage 1):

-

To a solution of a suitable aryl sulfoxide (1.0 equivalent) in a dry, inert solvent such as 1,2-dichloroethane (DCE), add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equivalents) dropwise at -30 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Expertise & Experience: The use of Tf₂O as an activating agent is a deliberate choice. It is a powerful electrophile that readily activates the sulfoxide, initiating the Pummerer-type rearrangement. The low temperature is critical to control the reaction rate and prevent side reactions.

-

-

Rearrangement and Cyclization:

-

Allow the reaction mixture to warm gradually to a higher temperature (e.g., 60-90 °C), potentially using microwave heating to ensure uniform and rapid energy transfer. This step facilitates the key[2][2]-sigmatropic rearrangement and subsequent intramolecular cyclization.

-

Trustworthiness: The progression of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to validate the formation of the cyclized intermediate, ensuring the reaction proceeds as expected before moving to the next step.

-

-

Neutralization (Stage 2):

-

Cool the mixture to 0 °C and add a non-nucleophilic base, such as triethylamine (Et₃N, 6.0 equivalents), to neutralize the acid generated and facilitate the final steps of the cyclization cascade.

-

Allow the reaction to proceed at a controlled temperature (e.g., 50 °C) until completion.

-

-

Workup and Purification:

-

Upon completion, the reaction is quenched with water and the organic phase is separated. The aqueous phase is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield the pure 2,3-dihydro-1-benzothiophene derivative.

-

Synthesis Workflow Diagram

Caption: Metal-free synthesis workflow for the dihydrobenzothiophene core.

Authoritative Grounding: Applications in Drug Development

The benzothiophene scaffold is a highly valued component in the design of therapeutic agents due to its versatile biological activities.[6] Its derivatives have been successfully developed into drugs for a wide range of diseases.

-

Selective Estrogen Receptor Modulators (SERMs): Raloxifene, a landmark drug for the treatment and prevention of osteoporosis in postmenopausal women, features a 3-substituted benzothiophene core.

-

Antipsychotics: The atypical antipsychotic drug Brexpiprazole, used for treating schizophrenia and major depressive disorder, incorporates a benzothiophene moiety.[7]

-

Antifungals and Anti-inflammatory Agents: Other approved drugs include the antifungal Sertaconazole and the anti-asthmatic Zileuton.[7]

The utility of 2,3-Dihydro-1-benzothiophen-3-one lies in its function as a versatile chemical intermediate. The ketone group at the 3-position is a reactive handle that allows for a multitude of chemical transformations, enabling chemists to build molecular complexity and generate large libraries of novel compounds for high-throughput screening. Research has demonstrated that derivatives synthesized from benzothiophene precursors exhibit potent cytotoxic effects against cancer cell lines and significant antibacterial activity.[7]

Drug Discovery Pipeline Logic

Caption: Role of the core scaffold in the drug discovery pipeline.

Conclusion

2,3-Dihydro-1-benzothiophen-3-one is more than a simple heterocyclic molecule; it is a validated and highly valuable starting material in the complex process of drug discovery and development. Its robust chemical nature, coupled with the proven therapeutic success of its derivatives, ensures its continued relevance. The strategic shift towards cleaner, metal-free synthesis protocols further enhances its appeal for pharmaceutical applications. For researchers and scientists, a deep understanding of this core scaffold provides a powerful tool for designing the next generation of innovative medicines.

References

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Kaur, H., & Singh, J. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Retrieved from [Link]

-

Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Functionalization and properties investigations of benzothiophene derivatives. (n.d.). KTU ePubl. Retrieved from [Link]

-

2-Phenyl-2,3-dihydro-1-benzothiophen-3-one. (n.d.). ChemBK. Retrieved from [Link]

-

The Versatility of Benzothiophene Derivatives in Modern Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Metal‐Free Synthesis of Benzothiophenes by Twofold C−H Functionalization: Direct Access to Materials‐Oriented Heteroaromatics. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2,3-Dihydro-1-benzothiophene. (n.d.). PrepChem.com. Retrieved from [Link]

-

Benzo[b]thiophen-2(3H)-one. (n.d.). PubChem. Retrieved from [Link]

-

7-(4-(4-(2,3-Dihydro-[2,4'-bibenzo[b]thiophen]-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Synthesis of Benzo[c]thiophen-1(3H)-imine and 2,3-Dihydro-1H-isoindole-1-thione Derivatives through Cyclizations of 2-(1-Hydroxyalkyl)benzothioamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Kumar, V., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health. Retrieved from [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 4. Benzo[b]thiophen-2(3H)-one | C8H6OS | CID 591560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-Benzothiophen-3(2H)-one

Introduction: Elucidating the Molecular Architecture of 1-Benzothiophen-3(2H)-one

This compound, also known as thioindoxyl, is a sulfur-containing heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its structural framework serves as a versatile scaffold for the development of various biologically active molecules and functional materials. A precise and unambiguous characterization of this molecule is paramount for its application in research and development. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its molecular signature through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein are foundational for quality control, reaction monitoring, and the rational design of novel derivatives.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

The acquisition of a high-quality ¹H NMR spectrum is contingent on careful sample preparation and the selection of appropriate instrument parameters. The following protocol is a standard procedure for small organic molecules like this compound.

Methodology Workflow

Caption: Workflow for ¹H NMR spectroscopic analysis.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest. CDCl₃ is a common choice for its excellent dissolving power for a wide range of organic compounds and its single residual peak at 7.26 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe, typically around 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The magnetic field is then optimized for homogeneity through a process called shimming, which adjusts the currents in the shim coils to minimize field distortions. The probe is tuned and matched to the resonant frequency of the protons in the specific solvent environment to ensure maximum signal transmission and reception.

-

Data Acquisition: A standard one-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used. Key parameters include a 30° pulse angle to allow for faster relaxation and a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full magnetization recovery between scans for accurate integration. For a molecule of this size, a D1 of 1-2 seconds is generally adequate for qualitative spectra, but for quantitative analysis, a longer delay (e.g., 5-10 seconds) is recommended.

-

Data Processing: The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased to ensure all peaks are in the positive absorptive mode. A baseline correction is applied to produce a flat baseline. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. Finally, the area under each peak is integrated to determine the relative number of protons it represents.

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 3.89 | s | - | 2H | H-2 |

| 2 | 7.20 - 7.35 | m | - | 2H | H-5, H-6 |

| 3 | 7.50 | d | 7.6 | 1H | H-4 |

| 4 | 7.78 | d | 7.9 | 1H | H-7 |

Note: Data is typically acquired in CDCl₃ at 300 or 400 MHz. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is consistent with its proposed structure.

-

Aliphatic Region: A singlet at approximately 3.89 ppm, integrating to two protons, is assigned to the methylene protons at the C-2 position. The singlet nature of this peak indicates no adjacent protons to couple with. The chemical shift is downfield from a typical alkane C-H due to the deshielding effects of the adjacent sulfur atom and the carbonyl group.

-

Aromatic Region: The four protons on the benzene ring appear in the aromatic region between 7.20 and 7.78 ppm.

-

A multiplet integrating to two protons between 7.20 and 7.35 ppm is assigned to the H-5 and H-6 protons. The overlap of these signals is common in such fused ring systems.

-

A doublet at approximately 7.50 ppm, integrating to one proton, is assigned to H-4. This proton is coupled to H-5, resulting in the doublet splitting pattern.

-

The most downfield aromatic signal, a doublet at around 7.78 ppm integrating to one proton, is assigned to H-7. Its downfield shift can be attributed to the deshielding effect of the lone pairs on the sulfur atom. This proton is coupled to H-6.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in the acquisition parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Methodology Workflow

Caption: Workflow for ¹³C NMR spectroscopic analysis.

Step-by-Step Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Instrument Setup: Similar to ¹H NMR, the sample is inserted, and the magnetic field is shimmed. The probe is specifically tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled pulse sequence is standardly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A common pulse program is 'zgpg30' (on Bruker systems). A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The processing steps are analogous to those for ¹H NMR. The chemical shifts are typically referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| 38.5 | C-2 |

| 122.1 | C-7 |

| 124.8 | C-4 |

| 125.3 | C-5 |

| 127.9 | C-6 |

| 135.2 | C-3a |

| 142.1 | C-7a |

| 197.8 | C-3 (C=O) |

Note: Data is typically acquired in CDCl₃. The exact chemical shifts may vary slightly.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum displays eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

Aliphatic Carbon: The upfield signal at approximately 38.5 ppm is assigned to the methylene carbon, C-2.

-

Aromatic Carbons: Six signals appear in the aromatic region (120-145 ppm). These are assigned to the six carbons of the fused benzene ring system (C-3a, C-4, C-5, C-6, C-7, and C-7a). The quaternary carbons, C-3a and C-7a, are typically observed as weaker signals.

-

Carbonyl Carbon: The most downfield signal, appearing at around 197.8 ppm, is characteristic of a ketone carbonyl carbon (C-3). Its significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR of a Solid Sample

For a solid compound like this compound, the spectrum can be obtained using the KBr pellet method or as a thin film.

Methodology Workflow (KBr Pellet Method)

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Protocol (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, finely powdered potassium bromide (KBr) using an agate mortar and pestle. KBr is used as it is transparent to infrared radiation in the typical analysis range.

-

Pellet Formation: Transfer the mixture to a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, a background spectrum is recorded with an empty sample holder to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts. Then, the sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3060 | Medium | C-H stretch | Aromatic |

| ~1685 | Strong | C=O stretch | Ketone |

| ~1590 | Medium | C=C stretch | Aromatic ring |

| ~1450 | Medium | C=C stretch | Aromatic ring |

| ~750 | Strong | C-H bend (out-of-plane) | Ortho-disubstituted benzene |

Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups.

-

Carbonyl Group: A very strong and sharp absorption band around 1685 cm⁻¹ is the most prominent feature of the spectrum. This is a characteristic stretching vibration of a conjugated ketone carbonyl group (C=O).

-

Aromatic Ring: The presence of the benzene ring is confirmed by several bands. The C-H stretching vibrations of the aromatic protons appear at wavenumbers just above 3000 cm⁻¹, typically around 3060 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to medium intensity bands at approximately 1590 cm⁻¹ and 1450 cm⁻¹.

-

C-H Bending: A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending vibrations of an ortho-disubstituted benzene ring, which is consistent with the fused ring structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecules, causing them to fragment in reproducible ways.

Methodology Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, which is maintained under high vacuum. The sample is vaporized by heating.

-

Ionization: The gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision is energetic enough to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, more stable ions (fragment ions) and neutral radicals.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mass Spectrometry Data Summary

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 100 | [C₈H₆OS]⁺• (Molecular Ion) |

| 122 | 80 | [M - CO]⁺• |

| 94 | 40 | [C₆H₄S]⁺• |

| 69 | 35 | [C₄H₅S]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides valuable structural information.

-

Molecular Ion Peak: The peak with the highest mass-to-charge ratio (m/z 150) corresponds to the molecular ion [C₈H₆OS]⁺•. Its high relative intensity (base peak) indicates a relatively stable molecular ion, which is typical for aromatic compounds. The molecular weight of 150.2 g/mol is consistent with the molecular formula C₈H₆OS.

-

Major Fragmentation Pathways:

-

Loss of Carbon Monoxide (CO): A prominent peak is observed at m/z 122, corresponding to the loss of a neutral CO molecule (28 Da) from the molecular ion. This is a characteristic fragmentation for ketones.

-

Further Fragmentation: The fragment at m/z 122 can further fragment. For instance, a peak at m/z 94 suggests the formation of a benzothiete radical cation. Other smaller fragments are also observed, arising from further cleavages of the ring system.

-

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the proton and carbon environments elucidated by NMR, to the identification of key functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. This comprehensive spectroscopic profile serves as an essential reference for researchers working with this important heterocyclic scaffold, ensuring identity, purity, and a deeper understanding of its chemical properties.

References

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

-

Electron Ionization. Chemistry LibreTexts. [Link]

Foreword: The Benzothiophene Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Benzothiophene Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The benzothiophene scaffold, an aromatic bicyclic system where a benzene ring is fused to a sulfur-containing thiophene ring, is a quintessential example of such a "privileged structure".[1][2][3] Its unique electronic properties, conformational rigidity, and ability to engage in diverse molecular interactions have made it a cornerstone in the development of numerous clinically significant drugs, including the selective estrogen receptor modulator Raloxifene , the leukotriene inhibitor Zileuton , and the antifungal agent Sertaconazole .[1][3][4]

This guide moves beyond a mere catalog of activities. As a senior application scientist, my objective is to provide a deeper, mechanistic understanding of how and why these derivatives function, to detail the robust experimental methodologies required to validate their activity, and to offer insights into the strategic thinking that drives drug development in this chemical space. We will explore the primary therapeutic arenas where benzothiophenes have demonstrated profound impact—oncology, infectious diseases, and inflammation—grounding our discussion in authoritative research and field-proven protocols.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The structural versatility of the benzothiophene core has enabled the design of potent anticancer agents that operate through distinct and critical mechanisms of action.[2][5] We will dissect two of the most successful strategies: the disruption of microtubule dynamics and the inhibition of protein kinase signaling cascades.

Mechanism I: Inhibition of Tubulin Polymerization

The microtubule cytoskeleton is a highly dynamic network essential for cell division, motility, and intracellular transport.[6] Its fundamental building block, the αβ-tubulin heterodimer, polymerizes to form microtubules. This dynamic process is a validated and highly sensitive target for anticancer therapy.[6][7] A significant class of benzothiophene derivatives functions as potent inhibitors of tubulin polymerization, often by binding to the colchicine site, leading to microtubule network disruption, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[6][7][8]

Many of these compounds are designed as bioisosteres or analogues of natural antitubulin agents like combretastatin A-4.[7][8] The replacement of key structural motifs in combretastatin with the benzothiophene ring has yielded compounds with nanomolar potency, activity against multidrug-resistant (MDR) cancer cell lines, and the ability to overcome P-glycoprotein-mediated drug efflux.[7]

Causality in Experimental Design: The primary hypothesis for these compounds is their direct interaction with tubulin. Therefore, the experimental workflow must progress from observing a cellular phenotype (growth inhibition) to confirming the molecular target engagement (inhibition of purified tubulin polymerization).

The following table summarizes the growth inhibitory (GI₅₀) or cytotoxic (IC₅₀) activities of representative benzothiophene derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Acrylonitrile Analogs | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6) | Leukemia (CCRF-CEM) | 21.2 nM (GI₅₀) | [7] |

| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 13) | Colon Cancer (HCT-116) | < 10.0 nM (GI₅₀) | [7] | |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) | Prostate Cancer (PC-3) | 10.0 nM (GI₅₀) | [7] | |

| Aminobenzothiophenes | 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene (Compound 6d) | Murine Mammary (FM3A) | 0.09 nM (IC₅₀) | [8] |

| 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene (Compound 6d) | Human T-lymphoblastoid (CEM) | 0.52 nM (IC₅₀) | [8] |

This protocol is designed to directly measure the effect of a test compound on the polymerization of purified tubulin, providing definitive evidence of target engagement.[7]

Pillar of Trustworthiness: This assay is self-validating through the inclusion of known positive controls (a stabilizer like paclitaxel and an inhibitor like vinblastine) and a negative control (vehicle, e.g., DMSO). The expected opposing effects of the controls confirm the assay is performing correctly.

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., >99% pure bovine brain tubulin) at a concentration of 1 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

-

Prepare a GTP stock solution (100 mM) and a glycerol-containing polymerization buffer.

-

Prepare stock solutions of the benzothiophene test compound, a known inhibitor (e.g., vinblastine), and a known stabilizer (e.g., docetaxel) in DMSO.

-

-

Assay Setup:

-

Work in a pre-warmed 96-well plate suitable for absorbance measurement.

-

To each well, add the polymerization buffer.

-

Add serial dilutions of the test compound or control compounds to the appropriate wells. Include a vehicle control (DMSO only).

-

Initiate the polymerization reaction by adding the tubulin solution and GTP (to a final concentration of 1 mM) to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot absorbance vs. time for each concentration.

-

The rate of polymerization and the maximum polymer mass can be calculated. Compare the curves of the test compound to the vehicle control. Inhibition is observed as a decrease in the rate and extent of polymerization.

-

Caption: Benzothiophenes bind to tubulin, inhibiting polymerization and disrupting microtubule dynamics.

Mechanism II: Multi-Target Kinase Inhibition

Cancer is often driven by aberrant signaling pathways controlled by protein kinases. The strategy of targeting a single kinase can be undermined by the development of resistance. Consequently, multi-target therapies that simultaneously inhibit several cancer-relevant kinases are gaining prominence.[9][10] 5-Hydroxybenzothiophene derivatives have emerged as a promising scaffold for developing such multi-kinase inhibitors.[9]

These compounds have shown potent, low nanomolar inhibitory activity against a range of kinases implicated in cancer progression, including DYRK1A/B (Dual-specificity tyrosine phosphorylation-regulated kinase), CLK family kinases (Cdc2-like kinase), and haspin.[9][10][11] Inhibition of these targets can disrupt critical cellular processes like cell cycle progression, pre-mRNA splicing, and apoptosis, leading to broad-spectrum anticancer activity.[9]

Causality in Experimental Design: The discovery of a potent inhibitor against one kinase (e.g., haspin) can lead to a broader screening campaign against a panel of related kinases. This approach helps to establish a structure-activity relationship (SAR) and identify compounds with a desired selectivity profile, whether it be highly selective for one target or potent against multiple targets.

| Compound | Target Kinase | Activity (IC₅₀) | Reference |

| 16b (5-hydroxybenzothiophene hydrazide) | Clk4 | 11 nM | [9] |

| DRAK1 | 87 nM | [9] | |

| Haspin | 125.7 nM | [9] | |

| Clk1 | 163 nM | [9] | |

| Dyrk1B | 284 nM | [9] | |

| Dyrk1A | 353.3 nM | [9] | |

| Silmitasertib (CX-4945) | CK2 | 14 nM | [10] |

| Clk2 | 4 nM | [10] | |

| Dyrk1A | 6.8 nM | [10] |

This is a robust, luminescence-based assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay suitable for high-throughput screening of inhibitors against any ADP-generating enzyme.

Pillar of Trustworthiness: The assay relies on a ratiometric measurement (conversion of ATP to ADP). The inclusion of "no kinase" controls (to measure background) and "no inhibitor" controls (to measure 100% activity) provides internal validation for each plate.

-

Kinase Reaction Setup:

-

In a 96- or 384-well plate, add the kinase buffer, the specific substrate for the target kinase, and ATP.

-

Add serial dilutions of the benzothiophene test compound. Include a positive control inhibitor and a vehicle (DMSO) control.

-

Initiate the reaction by adding the purified kinase enzyme to each well.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a set period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step is crucial to reduce background signal from unused ATP.

-

Add the Kinase Detection Reagent. This reagent contains luciferase and a substrate that converts the ADP generated in the first step back into ATP, which then fuels a luminescent reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.

-

-

Data Analysis:

-

Subtract the background luminescence (no kinase control).

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: A typical workflow for identifying and characterizing novel anticancer benzothiophene derivatives.

Part 2: Antimicrobial Activity - Combating Resistant Pathogens

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of novel chemical scaffolds for antibiotic development.[12][13] Benzothiophene derivatives have demonstrated significant potential, exhibiting activity against both bacteria and fungi, including multidrug-resistant strains.[14][15]

Antibacterial and Antifungal Spectrum

Benzothiophene-based compounds, such as acylhydrazone derivatives, have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14][15] Their efficacy against Gram-negative bacteria is often more limited due to the protective outer membrane of these organisms.[12] A key strategy to overcome this is the co-administration of the benzothiophene derivative with an outer membrane permeabilizing agent, such as polymyxin B, which can dramatically improve antibacterial efficacy against species like Escherichia coli.[12]

In the antifungal domain, these derivatives effectively inhibit the growth and, critically, the hyphal development of pathogenic fungi like Candida species, with promising Minimum Inhibitory Concentration (MIC) values.[12]

| Compound Class | Organism | Strain | Activity (MIC) | Reference |

| Acylhydrazones | S. aureus | MRSA (Resistant) | 4 µg/mL | [14] |

| Novel Derivatives | E. coli | (Gram-negative) | 8–64 µg/mL (with Polymyxin B) | [12] |

| S. aureus | ATCC 25923 | High Activity | [4] | |

| C. albicans | (Fungus) | 32–64 µg/mL | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[16][17] It is quantitative, reproducible, and serves as the foundation for further bactericidal or fungicidal testing.

Pillar of Trustworthiness: The protocol's validity rests on strict adherence to standardized conditions (e.g., inoculum density, growth medium, incubation time) as defined by bodies like the Clinical and Laboratory Standard Institute (CLSI). The inclusion of growth (no compound) and sterility (no bacteria) controls in every assay is mandatory.[17]

-

Preparation of Inoculum:

-

Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

-

Inoculate the colonies into a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria).

-

Incubate the culture with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

-

Dilute this suspension in fresh broth to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Dilution:

-

In a sterile 96-well microtiter plate, prepare serial two-fold dilutions of the benzothiophene test compound in the broth medium. A typical starting concentration might be 256 µg/mL, diluted down to 0.5 µg/mL.[16]

-

Prepare wells for a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions and to the growth control well.

-

Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[16]

-

-

MIC Determination:

-

(Optional) MBC/MFC Determination:

-

To determine the Minimum Bactericidal/Fungicidal Concentration, take an aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Spread the aliquot onto a fresh agar plate (no compound).

-

Incubate the plates overnight. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[12]

-

Caption: Standard workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.

Part 3: Anti-inflammatory Activity - Modulating the Immune Response

Chronic inflammation is a key pathological driver in a multitude of diseases. Benzothiophene derivatives have been identified as potent anti-inflammatory agents capable of modulating key pathways in the immune response.[3][19][20]

Mechanism of Action

The anti-inflammatory effects of these compounds are often mediated by their ability to suppress the production of pro-inflammatory signaling molecules.[19] In cellular models, such as macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), benzothiophene derivatives have been shown to significantly reduce the expression and release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the enzyme cyclooxygenase-2 (COX-2).[19] By inhibiting these key mediators, they can effectively dampen the inflammatory cascade.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This is a straightforward and widely used colorimetric assay to quantify NO production by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.[19]

Pillar of Trustworthiness: The assay includes a standard curve of known nitrite concentrations, allowing for accurate quantification. Controls for LPS stimulation (to confirm cell response) and vehicle effects are essential for validating the results.

-

Cell Culture and Treatment:

-

Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells for 1-2 hours with various concentrations of the benzothiophene test compound. Include a vehicle control.

-

Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubate for 24 hours.

-

-

Griess Reagent Assay:

-

After incubation, collect the cell culture supernatant from each well.

-

In a new 96-well plate, mix equal volumes of the supernatant and Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop in the presence of nitrite.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Calculate the nitrite concentration in each sample by comparing its absorbance to a sodium nitrite standard curve.

-